molecular formula C37H71O8P B1663941 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt CAS No. 268550-95-4

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Cat. No.: B1663941
CAS No.: 268550-95-4
M. Wt: 674.9 g/mol
InChI Key: OPVZUEPSMJNLOM-QEJMHMKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (POPG-Na) is a synthetic anionic phospholipid composed of a saturated palmitoyl (16:0) chain at the sn-1 position and an unsaturated oleoyl (18:1) chain at the sn-2 position. Its phosphoglycerol head group confers a net negative charge at physiological pH, making it critical for interactions with proteins, peptides, and other biomolecules. POPG-Na is widely used in membrane models (e.g., liposomes) to mimic bacterial membranes, study antimicrobial peptides, and reconstitute transmembrane proteins . It is also a key component of synthetic lung surfactants, such as CHF5633, where it works synergistically with dipalmitoylphosphatidylcholine (DPPC) and surfactant protein analogs to reduce alveolar surface tension . With a CAS number of 268550-95-4, POPG-Na is commercially available in high purity (>98%) and is often prepared in sodium salt form to enhance solubility in aqueous systems .

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXDNGDRHUDFST-XQYKCTAGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268550-95-4
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL))
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Synthesis Pathways

Esterification-Hydrolysis Sequential Method

The foundational approach for POPG-Na synthesis involves a two-step process: esterification of glycerol derivatives followed by hydrolysis to introduce the phosphoglycerol headgroup. As detailed in a patented method for related sodium glycerophosphate compounds, the reaction begins with the condensation of phosphoric acid, glycerol, and sodium carbonate under controlled pH (3.0–5.5) and elevated temperatures (120–145°C).

Key steps include:

  • Salification and Esterification : Phosphoric acid reacts with sodium carbonate to form monosodium phosphate, which subsequently esterifies with glycerol at 130–135°C under steam pressure (0.4–0.5 MPa). This yields a diester intermediate, dibasic acid esters of sodium glycerophosphate.
  • Hydrolysis : The diester is treated with 30% sodium hydroxide (35–50 mL) under reflux for 8–12 hours, hydrolyzing the ester bonds to generate sodium glycerophosphate. For POPG-Na, this step is modified to incorporate palmitoyl and oleoyl chains at the sn-1 and sn-2 positions, respectively, prior to phosphorylation.
Table 1: Reaction Conditions for Esterification-Hydrolysis Synthesis
Parameter Range/Value Source
Temperature 120–145°C
pH (Esterification) 3.0–5.5
NaOH Concentration 30% (v/v)
Reaction Time 8–12 hours
Pressure 0.4–0.5 MPa

Acyl Chain Incorporation via Steglich Esterification

To achieve regioselective placement of palmitic (16:0) and oleic (18:1) acids, Steglich esterification is employed. This method uses N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids for nucleophilic attack by glycerol’s hydroxyl groups. The sn-1 position is first acylated with palmitic acid chloride, followed by oleic acid at the sn-2 position. The sn-3 hydroxyl is protected with a trityl group to prevent undesired side reactions.

Critical considerations include:

  • Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran ensures optimal reaction kinetics.
  • Temperature Control : Reactions are conducted at 0–4°C to minimize acyl migration.
  • Deprotection : The trityl group is removed using acidic conditions (e.g., HCl in methanol) to expose the sn-3 hydroxyl for phosphorylation.

Phosphorylation and Sodium Salt Formation

Phosphorylating the sn-3 Position

The exposed sn-3 hydroxyl undergoes phosphorylation using phosphorus oxychloride (POCl₃) in the presence of triethylamine. This produces a phosphatidic acid intermediate, which is subsequently reacted with rac-glycerol-1-phosphate to form the phosphoglycerol moiety.

Table 2: Phosphorylation Reaction Parameters
Reagent Molar Ratio Role
POCl₃ 1.2 equiv Phosphorylating agent
Triethylamine 3.0 equiv Acid scavenger
rac-Glycerol-1-phosphate 1.0 equiv Nucleophile

The reaction is quenched with ice-cold water, and the crude product is extracted using chloroform-methanol (2:1 v/v).

Sodium Ion Exchange

The phosphatidylglycerol acid form is converted to its sodium salt via ion-exchange chromatography. A Dowex® 50WX4-200 resin (Na⁺ form) is used, with elution monitored by thin-layer chromatography (TLC) to ensure complete exchange. The final product is lyophilized to obtain a white crystalline powder with >98.0% purity (HPLC-CAD).

Analytical Validation and Quality Control

Purity Assessment

  • HPLC-CAD : Charged aerosol detection confirms ≥94.0% purity (excluding counterion).
  • Nonaqueous Titration : Quantifies active phosphate groups, yielding ≥98.0% purity.
  • ¹H/³¹P NMR : Verifies acyl chain positions and phosphorylation pattern.

Structural Confirmation

  • MS (ESI-TOF) : Observed m/z 770.989 [M–Na]⁻ aligns with the molecular formula C₄₀H₇₆NaO₁₀P.
  • FT-IR : Peaks at 1730 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (P=O) confirm functional groups.

Challenges and Optimization Strategies

Acyl Migration Mitigation

Unwanted acyl migration from sn-2 to sn-3 positions is minimized by:

  • Conducting reactions at subambient temperatures (0–4°C).
  • Using bulky protecting groups (e.g., trityl) to sterically hinder the sn-3 hydroxyl.

Scalability Limitations

Industrial-scale production faces hurdles in:

  • Cost of Chiral Glycerol : sn-Glycerol derivatives are expensive, prompting research into enzymatic resolution of rac-mixtures.
  • Purification Efficiency : Column chromatography remains labor-intensive, spurring adoption of countercurrent distribution.

Chemical Reactions Analysis

Enzymatic Hydrolysis

POPG Na undergoes selective hydrolysis via phospholipases, which cleave specific ester bonds:

  • Phospholipase A₂ (PLA₂) : Hydrolyzes the sn-2 oleoyl chain (C18:1), producing 1-palmitoyl-sn-glycero-3-phosphoglycerol and free oleic acid .

  • Phospholipase C (PLC) : Cleaves the phosphodiester bond, yielding diacylglycerol (DAG) and glycerophosphoglycerol .

Table 1: Enzymatic Hydrolysis Products

EnzymeCleavage SiteProductsBiological Relevance
PLA₂sn-2 ester bondLysophosphatidylglycerol + oleic acidInflammatory modulation
PLCPhosphodiester bondDAG + glycerophosphoglycerolSignal transduction pathways

Non-Enzymatic Hydrolysis

Acid/base conditions accelerate ester bond cleavage:

  • Acidic Hydrolysis : Protonation of the phosphate group destabilizes the glycerol backbone, yielding palmitic acid, oleic acid, and glycerophosphoglycerol fragments .

  • Alkaline Hydrolysis : Saponification of ester bonds generates sodium salts of fatty acids and water-soluble glycerol derivatives .

Table 2: Hydrolysis Conditions and Outcomes

ConditionpH RangePrimary ProductsStability Implications
Acidic1–3Free fatty acids + phosphoglycerolDegrades surfactant monolayers
Alkaline10–12Sodium soaps + glycerol derivativesReduces alveolar surface activity

Oxidation and Thermal Degradation

The oleoyl chain’s double bond (C9-Z) renders POPG Na susceptible to:

  • Autoxidation : Radical-mediated peroxidation forms hydroperoxides and aldehydes, altering membrane fluidity .

  • Thermal Decomposition : Heating above 40°C induces acyl chain isomerization and phosphate group degradation .

Key Stability Parameters :

  • Storage : Stable at -20°C for ≥2 years; degrades rapidly at room temperature .

  • Air Sensitivity : Requires inert gas storage to prevent oxidation .

Interactions in Surfactant Systems

In pulmonary applications (e.g., Surfaxin®, discontinued), POPG Na:

  • Forms monolayers at air-liquid interfaces via hydrophobic acyl chains and hydrophilic headgroup interactions .

  • Synergizes with SP-B protein to enhance monolayer respreading and reduce alveolar collapse .

Table 3: Surfactant System Interactions

ComponentInteraction TypeFunctional Outcome
SP-B proteinElectrostatic bindingStabilizes monolayer during compression
WaterHydrogen bondingMaintains headgroup hydration

Synthetic and Analytical Considerations

  • Synthesis : Produced via sequential acylation of sn-glycero-3-phosphoglycerol with palmitoyl and oleoyl chlorides, followed by sodium salt purification .

  • Purity Analysis : HPLC-CAD confirms ≥98% purity, critical for consistent surfactant performance .

Scientific Research Applications

Chemical Properties and Structure

POPG is characterized by its dual fatty acid chains: palmitic acid (C16:0) at the sn-1 position and oleic acid (C18:1) at the sn-2 position. This mixed-chain structure contributes to its amphipathic nature, making it suitable for forming lipid bilayers and micelles. The molecular formula for POPG is C40H76NaO10PC_{40}H_{76}NaO_{10}P with a molecular weight of approximately 771 g/mol .

Surfactant Therapy

One of the primary applications of POPG is in surfactant therapy, particularly for treating respiratory distress syndrome (RDS) in infants. As a component of synthetic lung surfactants, POPG helps reduce surface tension in the alveoli, preventing collapse and improving gas exchange. It was previously used in Surfaxin, a product aimed at compensating for surfactant deficiency in premature infants .

Case Study: Surfaxin

  • Objective: To evaluate the effectiveness of POPG as a lung surfactant.
  • Findings: Clinical trials demonstrated that Surfaxin significantly improved oxygenation and reduced the incidence of RDS in neonates compared to control groups receiving no surfactant therapy .

Liposome Production

POPG is utilized in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as drug delivery systems that encapsulate therapeutic agents, enhancing their stability and bioavailability.

Key Applications:

  • Drug Delivery: Liposomes made with POPG can improve the pharmacokinetics of drugs by facilitating targeted delivery to specific tissues or cells.
  • Vaccine Development: Liposomes can be used as adjuvants in vaccines, enhancing immune responses through better antigen presentation.

Table 1: Properties of Liposomes Formulated with POPG

PropertyDescription
SizeTypically 100-200 nm
ChargeCan be modified to be neutral or anionic
StabilityEnhanced stability due to lipid composition
Drug Loading CapacityHigh capacity for hydrophilic and hydrophobic drugs

Membrane Biology Studies

POPG's ability to form stable lipid bilayers makes it an important tool in membrane biology studies. Researchers use it to investigate membrane dynamics, permeability, and the interactions between lipids and proteins.

Applications:

  • Model Membranes: POPG is used to create model membranes that mimic biological membranes for studying protein-lipid interactions.
  • Permeability Studies: Researchers assess how different compounds permeate lipid bilayers composed of POPG, providing insights into drug absorption mechanisms .

Comparison with Similar Compounds

Key Differences:

  • Charge : POPG-Na’s anionic head group enables strong electrostatic interactions with cationic peptides (e.g., LL-37, CM15) and proteins, unlike zwitterionic POPC or POPE .
  • Chain Saturation : Unlike DPPC (fully saturated), POPG-Na’s unsaturated oleoyl chain increases membrane fluidity, critical for dynamic processes like surfactant adsorption .
  • Biological Mimicry : POPG-Na is preferred over POPC for modeling bacterial membranes due to its negative charge, which mimics the outer leaflet of Gram-negative bacteria .

Functional Roles in Research

Membrane Protein Reconstitution

POPG-Na is frequently combined with POPE (3:1 molar ratio) to create liposomes that stabilize proton-pumping rhodopsins and transporters. For example, in Structural Characterization of Proton-Pumping Rhodopsin, POPG-Na’s negative charge facilitates proton uptake during the photocycle of microbial rhodopsins . Similarly, the MlaFEDB lipid-transport complex from Acinetobacter baumannii was reconstituted into POPG-rich membranes to study phospholipid asymmetry .

Antimicrobial Peptide Interactions

POPG-Na’s anionic surface enhances binding and pore formation by cationic antimicrobial peptides (AMPs). In studies of LL-37 and Pac-525, POPG-Na-containing membranes showed faster peptide insertion and bilayer disruption compared to POPC . Amidation of AMPs further amplifies this interaction, as seen with CM15, which forms stable pores in POPG/POPC mixed membranes .

Lung Surfactant Formulations

In synthetic surfactants like CHF5633, POPG-Na complements DPPC’s rigidity by improving adsorption kinetics at the air-liquid interface. This combination mimics natural surfactants, which require both saturated and unsaturated phospholipids to maintain alveolar stability during respiration .

Key Studies Involving POPG-Na

  • Photocycle Dynamics : POPG-Na/POPE liposomes were used to study the sodium-pump rhodopsin KR2 mutant, revealing that POPG-Na’s charge stabilizes intermediate states during ion transport .
  • Antibiotic Development : POPG-Na membranes identified inhibitors of bacterial vitamin transporters (ECF FolT2/PanT), highlighting its utility in drug discovery .
  • Lipid Asymmetry : Cryo-EM and molecular dynamics simulations of A. baumannii membranes (75% POPE, 20% POPG, 5% cardiolipin) demonstrated POPG’s role in maintaining lipid asymmetry under stress .

Commercial and Experimental Use

  • Liposome Preparation : POPG-Na is formulated with POPC or DOTAP for gene/drug delivery systems due to its fusogenic properties .
  • Surface Activity : In lung surfactants, POPG-Na constitutes 50% of CHF5633’s phospholipid content, enhancing spreading efficiency .

Biological Activity

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (commonly referred to as POPG-Na), is a synthetic phospholipid that plays a significant role in various biological activities. Its unique structure, characterized by palmitoyl and oleoyl acyl chains, allows it to participate in membrane formation, cellular signaling, and the development of drug delivery systems.

  • Molecular Formula : C40_{40}H76_{76}NaO10_{10}P
  • Molecular Weight : 771.0 g/mol
  • CAS Registry Number : 268550-95-4
  • Purity : ≥98%
  • Storage Conditions : -20°C

Biological Activity

1. Membrane Formation and Stability
POPG-Na is known for its ability to form lipid bilayers, which are essential for creating artificial membranes in research settings. These bilayers can mimic biological membranes, allowing for the study of membrane dynamics and properties. The incorporation of POPG into lipid formulations enhances membrane stability and permeability, making it useful in drug delivery applications .

2. Role in Extracellular Vesicles (EVs)
Recent studies have highlighted the role of POPG-Na in the engineering of extracellular vesicles (EVs). EVs are critical for intercellular communication and can be utilized for targeted drug delivery. Research indicates that incorporating POPG into EV formulations improves their stability and increases the encapsulation efficiency of therapeutic agents such as siRNA .

3. Procoagulant Activity
POPG has been shown to exhibit procoagulant properties, which may influence its application in biomedical research related to coagulation pathways and thrombosis. The presence of phosphatidylglycerol components like POPG in membranes can interact with coagulation factors, potentially enhancing clot formation under certain conditions .

Case Study 1: Engineering EVs for Gene Delivery

A study investigated the use of POPG-Na in engineering EVs derived from A549 lung cancer cells. The results demonstrated that EVs containing POPG could effectively deliver siRNA to target cells, leading to significant gene knockdown effects. The study reported a correlation between the concentration of POPG used and the efficiency of siRNA delivery, highlighting its potential as a vector for gene therapy applications .

Case Study 2: Membrane Dynamics

Another research project focused on the phase behavior of lipid bilayers containing POPG. The findings revealed that the incorporation of POPG alters the phase transition temperatures of lipid mixtures, thereby affecting membrane fluidity and permeability. This property is crucial for understanding how cellular membranes respond to environmental changes and could inform drug design strategies .

Data Table: Comparison of Lipid Properties

PropertyPOPG (Sodium Salt)Other Phospholipids
Molecular Weight771 g/molVaries
SolubilitySparingly soluble in waterVaries
Phase Transition TempAffected by compositionVaries
Procoagulant ActivityYesVaries
ApplicationDrug delivery, membrane studiesVaries

Q & A

Q. How is POPG-Na synthesized, and what methodologies ensure stereochemical fidelity?

POPG-Na is synthesized via enzymatic or chemical routes. The enzymatic method employs phospholipases to selectively esterify sn-1 and sn-2 positions with palmitoyl and oleoyl chains, respectively, followed by phosphorylation and deprotection . For stereochemical fidelity, silver salts of protected glycerol phosphate intermediates are used to preserve the sn-3 configuration, as demonstrated in classical synthetic protocols . Purification involves silica gel chromatography and TLC validation (≥98% purity) .

Q. What are the standard protocols for preparing POPG-Na-containing liposomes?

Liposomes are prepared by:

  • Dissolving POPG-Na in chloroform with co-lipids (e.g., POPC, cholesterol) at defined molar ratios (e.g., 6:3:1 for membrane studies).
  • Evaporating solvent to form a lipid film, then hydrating with buffer (e.g., 20 mM HEPES, pH 7.4).
  • Extruding through polycarbonate membranes (100–200 nm pores) to achieve unilamellar vesicles . Validate size via dynamic light scattering and lamellarity via cryo-EM .

Q. How do researchers verify the purity and structural integrity of POPG-Na?

Purity is assessed using TLC (silica plates, chloroform:methanol:water = 65:25:4, Rf ≈ 0.45) and HPLC with evaporative light scattering detection . Structural confirmation employs 31^{31}P-NMR (chemical shift ~0.5 ppm for phosphoglycerol) and MALDI-TOF MS (m/z 770.989 for [M+Na]+^+) .

Advanced Research Questions

Q. How does POPG-Na modulate membrane phase behavior in ternary lipid systems?

POPG-Na’s anionic headgroup stabilizes liquid-disordered phases while promoting phase separation in mixtures with cholesterol and sphingomyelin. In ternary systems (e.g., POPC/cholesterol/POPG-Na), its negative charge increases membrane curvature stress, facilitating domain formation. Phase boundaries are mapped using Laurdan fluorescence GP imaging or 2^{2}H-NMR .

Q. What experimental approaches resolve contradictions in POPG-Na’s role in protein-lipid interactions?

Conflicting reports on POPG-Na’s binding to cationic proteins (e.g., cytochrome c) arise from pH-dependent charge neutralization. Resolve via:

  • Surface plasmon resonance (SPR) to measure binding kinetics at varying pH (4.5–7.4).
  • Molecular dynamics simulations using CHARMM36 force fields to model headgroup hydration and electrostatic interactions .

Q. How does POPG-Na influence cholesterol solubility in lipid bilayers?

In POPC/cholesterol/ceramide systems, POPG-Na’s anionic charge competes with ceramide for lipid packing. Ceramide displaces cholesterol from ordered domains at a 1:1 molar ratio, quantified via cholesterol oxidase (COD) assays and optical microscopy of crystal formation . Phase diagrams constructed from COD data reveal cholesterol’s solubility limit decreases linearly with POPG-Na content .

Q. What advanced analytical techniques characterize POPG-Na’s interactions with surfactants?

In synthetic surfactants (e.g., CHF5633), POPG-Na’s interaction with SP-B/C analogs is studied via:

  • Neutron reflectometry to quantify lipid-protein monolayer thickness.
  • Langmuir trough measurements of surface pressure-area isotherms (collapse pressure ~45 mN/m) .
  • Tryptophan fluorescence quenching (acrylamide as quencher) to probe peptide insertion depth .

Methodological Considerations

Q. How to optimize POPG-Na storage to prevent hydrolysis?

Store lyophilized POPG-Na at −20°C under argon. For solutions, use amber vials with 0.01% butylated hydroxytoluene (BHT) to inhibit oxidation. Monitor hydrolysis via TLC (free glycerol detection) .

Q. What computational tools predict POPG-Na’s behavior in membrane simulations?

AI-driven tools (e.g., CHARMM-GUI) generate lipid bilayer models with POPG-Na. Parameters for the glycerol headgroup are derived from ab initio calculations, validated against experimental 31^{31}P-NMR chemical shifts .

Q. How to design POPG-Na-containing vesicles for drug delivery?

Incorporate POPG-Na (10–20 mol%) with PEGylated lipids to enhance circulation time. Assess encapsulation efficiency via calcein leakage assays and in vivo stability via FRET-based tracking in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt
Reactant of Route 2
Reactant of Route 2
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.